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molecular formula C16H15N3O3S B8526194 5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid

5-[[(3,4-Dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thiophenecarboxylic acid

Cat. No. B8526194
M. Wt: 329.4 g/mol
InChI Key: ZHQMWRFNBFKOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140100

Procedure details

A 25 mL 3-necked flask equipped with a condenser, a thermometer, and a magnetic stirrer was charged with 0.20 g of ethyl 5-(((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)methylamino)-2-thiophene-carboxylate, 6 mL of EtOH, and 6 mL of 1N aqueous NaOH. The resulting solution was stirred under nitrogen and RT for 25 min and then at 55° C. for 2 h. Analysis by tlc (SiO2, 95:5 CH2Cl2) indicated no remaining starting material and a new component at Rf =0.06. The solution was cooled to RT and subjected to rotary evaporation to remove EtOH. The remaining solution was diluted with 10 mL of water and acidified to pH=3.5 by addition of 1N aqueous HCl. A tan precipitate formed which was collected by centrifugation, washed with four cycles of aqueous suspension-centrifugation-decantation, and lyophilized to afford 0.116 g (63%) of 5-(((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)methylamino)-2-thiophene-carboxylic acid as a white powder, m.p. 195° C. (dec).
Name
ethyl 5-(((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)methylamino)-2-thiophene-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:13][N:14]([CH3:25])[C:15]3[S:19][C:18]([C:20]([O:22]CC)=[O:21])=[CH:17][CH:16]=3)[CH:8]=2)[N:3]=1.CCO.[OH-].[Na+]>C(Cl)Cl>[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:13][N:14]([CH3:25])[C:15]3[S:19][C:18]([C:20]([OH:22])=[O:21])=[CH:17][CH:16]=3)[CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
ethyl 5-(((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)methylamino)-2-thiophene-carboxylate
Quantity
0.2 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C(N1)=O)CN(C1=CC=C(S1)C(=O)OCC)C
Name
Quantity
6 mL
Type
reactant
Smiles
CCO
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred under nitrogen and RT for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25 mL 3-necked flask equipped with a condenser
WAIT
Type
WAIT
Details
at 55° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to RT
CUSTOM
Type
CUSTOM
Details
subjected to rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
The remaining solution was diluted with 10 mL of water
ADDITION
Type
ADDITION
Details
acidified to pH=3.5 by addition of 1N aqueous HCl
CUSTOM
Type
CUSTOM
Details
A tan precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected by centrifugation
WASH
Type
WASH
Details
washed with four cycles of aqueous suspension-centrifugation-decantation

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C(N1)=O)CN(C1=CC=C(S1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.116 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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